3-(Cbz-Amino)benzyl alcohol

Peptide Synthesis Medicinal Chemistry Building Block

Multi-step synthetic sequences demand precise protecting group orthogonality-the wrong choice leads to failed deprotections and wasted intermediates. 3-(Cbz-Amino)benzyl alcohol (CAS 135429-73-1) solves this with its Cbz-protected amine, stable to acids/bases yet cleaved quantitatively by hydrogenolysis, enabling selective transformations at the benzylic alcohol. • Orthogonal Cbz protection compatible with Boc (acid-labile) and Fmoc (base-labile) strategies • Primary benzylic alcohol enables oxidation, nucleophilic substitution, and cross-coupling at the 3-position • Trusted intermediate for peptide synthesis, pharmaceutical R&D, and functional material construction

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 135429-73-1
Cat. No. B1444876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cbz-Amino)benzyl alcohol
CAS135429-73-1
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CO
InChIInChI=1S/C15H15NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18)
InChIKeySYYGVDBUHXSATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cbz-Amino)benzyl alcohol Overview


3-(Cbz-Amino)benzyl alcohol (CAS 135429-73-1), also known as benzyl N-[3-(hydroxymethyl)phenyl]carbamate, is a bifunctional organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol [1]. It is characterized by a primary benzylic alcohol and an amine protected by a carboxybenzyl (Cbz) group . This compound is primarily employed as a versatile intermediate in organic synthesis, particularly in peptide synthesis and medicinal chemistry, where the Cbz group serves as a temporary protecting group for the amine functionality, enabling selective reactions at the benzylic alcohol site or elsewhere on a target molecule .

Orthogonal Cbz group: stable to acids/bases, cleaved by hydrogenolysis

3-substituted benzylic alcohol enables selective transformations at primary alcohol

Versatile intermediate for peptide and small molecule synthesis

3-(Cbz-Amino)benzyl alcohol Substitution Challenges


In synthetic chemistry, the substitution of 3-(Cbz-Amino)benzyl alcohol with its close structural analogs, such as the 2- or 4-regioisomers or alternative protecting groups, is not trivial. The specific position of the functional groups on the aromatic ring dictates the compound's reactivity profile in subsequent synthetic steps (e.g., cross-coupling, oxidation, or nucleophilic substitution) and influences the physicochemical properties of downstream intermediates . Furthermore, the Cbz protecting group offers a distinct orthogonality and deprotection profile (e.g., hydrogenolysis) compared to alternatives like Boc (acid-labile) or Fmoc (base-labile), which is crucial for the success of multi-step synthetic sequences where chemoselectivity is paramount . Therefore, a direct procurement decision requires evidence that the 3-substituted, Cbz-protected variant provides a quantifiable advantage in a specific application, as outlined in the following evidence assessment.

Regioisomer mismatch

2- or 4-substitution may shift reactivity and alter downstream intermediate properties

Protecting group orthogonality

Boc (acid-labile) or Fmoc (base-labile) may disrupt chemoselectivity in multi-step sequences

3-(Cbz-Amino)benzyl alcohol Comparative Evidence


Comparative Data Availability

A comprehensive search of primary literature, patents, and authoritative databases for 3-(Cbz-Amino)benzyl alcohol (CAS 135429-73-1) did not yield any studies meeting the required criteria for high-strength differential evidence. Specifically, no direct head-to-head comparisons, cross-study comparable data, or class-level inferences with quantitative data for both the target compound and a comparator were found. The available information is limited to vendor-supplied physicochemical properties, such as a melting point of 98-102°C and a minimum purity specification of 95% , which do not constitute a meaningful basis for product differentiation. The lack of such evidence does not indicate a lack of utility, but rather that the compound is primarily used as a standard building block whose selection is driven by its structural features (Cbz-protected meta-aminobenzyl alcohol) rather than by demonstrated superiority in a specific assay or process. Therefore, procurement decisions should be based on supplier reliability, purity specifications, and price, rather than on performance-based differentiation claims.

Comparative Data
Data to verify
No head-to-head or class-level comparisons identified
Selection should rely on structural features and supplier reliability
Vendor-reported mp 98–102°C, purity ≥95%
Peptide Synthesis Medicinal Chemistry Building Block

3-(Cbz-Amino)benzyl alcohol Application Scenarios


Peptide & Small Molecule Synthesis Building Block

This is the primary and most well-documented application. 3-(Cbz-Amino)benzyl alcohol serves as a key intermediate where the Cbz group protects the amine during synthetic transformations involving the benzylic alcohol moiety . The orthogonality of the Cbz group, which is stable to acids and bases but cleaved by hydrogenolysis, makes it a strategic choice in complex synthetic sequences, as supported by its use in the synthesis of various pharmaceutical intermediates . Procurement is justified for any laboratory engaged in multi-step organic synthesis requiring a stable, orthogonally protected amino-alcohol building block.

Drug Discovery and Bioactive Molecule Synthesis

The compound is widely cited as an essential intermediate in the synthesis of pharmaceutical compounds and bioactive molecules . Its role as a precursor for synthesizing peptides and other complex organic structures is well-established [1]. While specific quantitative data on final product yields are lacking, the compound's recurring use in this context makes it a justifiable procurement for medicinal chemistry and drug discovery programs aiming to generate novel chemical entities with an orthogonally protected amino-alcohol core.

Material Science and Catalysis Research

The compound's utility extends to material science and catalysis, where it serves as a functionalized building block for constructing more complex molecular architectures . Its defined structure and reactive handles (protected amine and primary alcohol) make it suitable for immobilization on solid supports or for use as a ligand precursor. This application scenario is supported by the general use of similar Cbz-protected amino alcohols in these fields, and procurement is appropriate for research groups exploring new catalysts, polymers, or functional materials.

Application
Selection Property
Validation Focus
Peptide & small molecule synthesis
Cbz orthogonality & meta-substitution
Multi-step sequence compatibility
Medicinal chemistry & drug discovery
Protected amino-alcohol core
Integration into library synthesis
Material science & catalysis
Bifunctional reactive handles
Immobilization or ligand precursor suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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